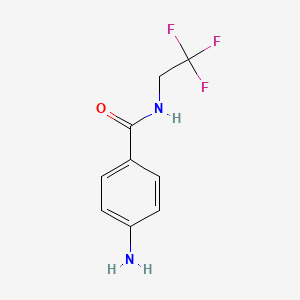

4-amino-N-(2,2,2-trifluoroethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(15)6-1-3-7(13)4-2-6/h1-4H,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSRGTLQYXZSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001269908 | |

| Record name | 4-Amino-N-(2,2,2-trifluoroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001269908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934524-28-4 | |

| Record name | 4-Amino-N-(2,2,2-trifluoroethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934524-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(2,2,2-trifluoroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001269908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-amino-N-(2,2,2-trifluoroethyl)benzamide

Introduction

4-amino-N-(2,2,2-trifluoroethyl)benzamide is a valuable building block in medicinal chemistry and drug development. The presence of the trifluoroethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity of parent compounds, making it a desirable moiety in the design of novel therapeutics. This guide provides a comprehensive overview of a reliable and efficient two-step synthesis of this compound, designed for researchers, scientists, and drug development professionals. The presented methodology is grounded in established chemical principles and offers insights into the rationale behind the experimental choices.

Synthetic Strategy Overview

The most logical and widely applicable approach to the synthesis of this compound involves a two-step sequence starting from commercially available 4-nitrobenzoic acid. This strategy is depicted in the workflow below:

Caption: A two-step synthetic workflow for this compound.

The synthesis commences with the conversion of 4-nitrobenzoic acid to its more reactive acyl chloride derivative, 4-nitrobenzoyl chloride. This is followed by an amidation reaction with 2,2,2-trifluoroethylamine to form the intermediate, N-(2,2,2-trifluoroethyl)-4-nitrobenzamide. The final step involves the selective reduction of the nitro group to an amine via catalytic hydrogenation, yielding the target compound.

Part 1: Synthesis of N-(2,2,2-trifluoroethyl)-4-nitrobenzamide

The first key transformation is the formation of the amide bond between 4-nitrobenzoyl chloride and 2,2,2-trifluoroethylamine. This reaction, a classic example of nucleophilic acyl substitution, proceeds readily due to the high electrophilicity of the acyl chloride.

Reaction Mechanism

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.[1] This prevents the protonation of the amine nucleophile, which would render it unreactive.

Caption: Generalized mechanism for the amidation reaction.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4-Nitrobenzoyl chloride | 185.56 | 10.0 | 1.86 g |

| 2,2,2-Trifluoroethylamine | 99.06 | 10.5 | 0.73 mL |

| Triethylamine | 101.19 | 12.0 | 1.67 mL |

| Dichloromethane (DCM) | - | - | 50 mL |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzoyl chloride (1.86 g, 10.0 mmol).

-

Dissolve the 4-nitrobenzoyl chloride in anhydrous dichloromethane (30 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of 2,2,2-trifluoroethylamine (0.73 mL, 10.5 mmol) and triethylamine (1.67 mL, 12.0 mmol) in anhydrous dichloromethane (20 mL).

-

Add the amine solution dropwise to the stirred solution of 4-nitrobenzoyl chloride at 0 °C over a period of 15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization from ethanol/water to yield N-(2,2,2-trifluoroethyl)-4-nitrobenzamide as a solid.

Expected Characterization of Intermediate

-

Appearance: White to pale yellow solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 8.35 (d, J = 8.8 Hz, 2H), 8.01 (d, J = 8.8 Hz, 2H), 6.85 (br s, 1H), 4.15 (q, J = 8.8 Hz, 2H).

-

Mass Spectrum (EI): m/z 248 (M⁺).[2]

Part 2: Synthesis of this compound

The final step is the reduction of the nitro group of the intermediate to an amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and the ease of product isolation.

Reaction Mechanism

Catalytic hydrogenation of nitroarenes is a well-established process.[3] The reaction proceeds on the surface of a heterogeneous catalyst, typically a noble metal such as palladium or platinum supported on carbon.[4] Molecular hydrogen is adsorbed onto the catalyst surface and subsequently transferred to the nitro group, leading to its stepwise reduction to the amine.

Caption: Experimental workflow for the catalytic hydrogenation step.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| N-(2,2,2-trifluoroethyl)-4-nitrobenzamide | 248.16 | 8.0 | 1.99 g |

| 10% Palladium on Carbon (Pd/C) | - | - | 200 mg |

| Ethanol | - | - | 50 mL |

| Hydrogen (H₂) gas | - | - | - |

Procedure:

-

To a hydrogenation vessel, add N-(2,2,2-trifluoroethyl)-4-nitrobenzamide (1.99 g, 8.0 mmol) and ethanol (50 mL).

-

Carefully add 10% Pd/C (200 mg) to the solution.

-

Seal the vessel and connect it to a hydrogenation apparatus.

-

Evacuate the vessel and backfill with hydrogen gas (repeat this process three times).

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by observing the uptake of hydrogen and by TLC analysis of the reaction mixture.

-

Once the reaction is complete (typically 2-4 hours), carefully vent the excess hydrogen.

-

Purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 10 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethyl acetate/hexanes to afford this compound as a solid.

Expected Characterization of Final Product

-

Appearance: White to off-white solid.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.65 (t, J = 6.0 Hz, 1H), 7.62 (d, J = 8.4 Hz, 2H), 6.55 (d, J = 8.4 Hz, 2H), 5.58 (s, 2H), 3.95 (q, J = 9.2 Hz, 2H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 165.8, 151.9, 128.7, 122.5, 122.3 (q, J = 278 Hz), 112.9, 40.8 (q, J = 33 Hz).

-

Mass Spectrum (ESI): m/z 219.08 (M+H)⁺.

-

IR (ATR, cm⁻¹): 3450, 3350 (N-H stretch, amine), 3300 (N-H stretch, amide), 1640 (C=O stretch), 1600, 1510 (aromatic C=C stretch), 1160, 1110 (C-F stretch).

Safety and Handling

Personal Protective Equipment (PPE):

-

Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.[5][6][7][8][9]

-

Conduct all operations in a well-ventilated fume hood.[7]

Reagent-Specific Hazards:

-

4-Nitrobenzoyl chloride: Corrosive and moisture-sensitive. Reacts with water to release HCl gas. Handle with care.

-

2,2,2-Trifluoroethylamine: Volatile and flammable. May cause respiratory irritation.

-

Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor.

-

Palladium on Carbon (Pd/C): Flammable solid, especially when dry and in the presence of hydrogen. Handle with care to avoid ignition sources.

-

Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested.

Product Hazards:

-

The toxicological properties of this compound have not been fully investigated. Treat as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.[5][6][9]

Conclusion

This guide outlines a robust and reproducible two-step synthesis for this compound. The methodology employs standard and well-understood organic transformations, making it accessible to researchers with a foundational knowledge of synthetic chemistry. By providing detailed experimental protocols, mechanistic insights, and safety considerations, this document serves as a valuable resource for the preparation of this important building block for drug discovery and development.

References

- 4 - SAFETY D

- MATERIAL SAFETY DATA SHEET P-AMINO BENZAMIDE. (n.d.). OXFORD LAB FINE CHEM LLP.

- safety data sheet N-(2,2,2-trifluoroethyl)benzamide. (n.d.). Enamine.

- 1 2 0 Material Safety D

- Supporting information - The Royal Society of Chemistry. (n.d.).

- bmse000668 Benzamide

- Safety D

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- 4-Nitro-N-(2,2,2-trifluoroethyl)benzamide - SpectraBase. (n.d.).

- (PDF)

- CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google P

- Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (n.d.).

- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google P

- N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. (n.d.).

- Synthesis of 4-Amino-N-[2 (diethylamino)

- (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)

- Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing). (n.d.).

- N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide - Organic Syntheses. (2023).

Sources

- 1. N-(3-chlorophenethyl)-4-nitrobenzamide [mdpi.com]

- 2. spectrabase.com [spectrabase.com]

- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 4. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. actylislab.com [actylislab.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-(2,2,2-trifluoroethyl)benzamide

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-amino-N-(2,2,2-trifluoroethyl)benzamide, a compound of interest in contemporary drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of predicted and known data but also a detailed exploration of the experimental methodologies required for their validation. The structure of this guide is designed to logically flow from the foundational molecular characteristics to the more complex solution behaviors, providing a holistic understanding of the compound's profile.

Molecular Structure and Core Chemical Identifiers

This compound is a substituted benzamide with the molecular formula C₉H₉F₃N₂O. Its structure is characterized by a central benzamide core, with an amino group at the 4-position of the phenyl ring and a 2,2,2-trifluoroethyl group attached to the amide nitrogen.

Table 1: Core Chemical Identifiers

| Property | Value | Source |

| Molecular Formula | C₉H₉F₃N₂O | - |

| Molecular Weight | 234.18 g/mol | - |

| CAS Number | 175203-19-7 | [1] |

| IUPAC Name | This compound | - |

The presence of the aromatic amine, the amide linkage, and the highly electronegative trifluoromethyl group are key determinants of the molecule's physicochemical properties, influencing its solubility, polarity, and potential for intermolecular interactions.

Predicted Physicochemical Properties

Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, the following table summarizes predicted values from computational models and extrapolated data from structurally similar compounds. These values serve as a crucial starting point for experimental design and hypothesis generation.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Significance in Drug Development |

| Melting Point (°C) | 160-170 | The relatively high predicted melting point suggests a stable crystalline lattice, which is influenced by the potential for hydrogen bonding from the amino and amide groups. A defined melting point is a key indicator of purity. |

| Boiling Point (°C) | > 300 | The high boiling point is expected due to the molecular weight and polar functional groups capable of strong intermolecular forces. |

| pKa (acidic) | ~16-17 (Amide N-H) | The amide proton is weakly acidic and unlikely to ionize under physiological conditions. |

| pKa (basic) | ~3-4 (Aromatic Amine) | The electron-withdrawing effect of the benzamide group reduces the basicity of the 4-amino group compared to aniline. This pKa is critical for understanding solubility and absorption in the gastrointestinal tract. |

| LogP | ~1.5-2.5 | The trifluoromethyl group increases lipophilicity, while the amino and amide groups contribute to hydrophilicity. The predicted LogP suggests moderate lipophilicity, which is often a desirable trait for oral drug candidates to balance membrane permeability and aqueous solubility. |

Solubility Profile: Prediction and Experimental Determination

The solubility of a compound is a critical factor influencing its bioavailability and formulation development[2]. The molecular structure of this compound, with both hydrophobic (aromatic ring, trifluoromethyl group) and hydrophilic (amino and amide groups) moieties, suggests a complex solubility profile.

Table 3: Predicted Qualitative Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble | The hydrophobic character of the trifluoromethyl group and the aromatic ring is expected to dominate, leading to low aqueous solubility[2]. |

| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | The amino and amide groups can participate in hydrogen bonding with the solvent's hydroxyl groups, enhancing solubility compared to water[2]. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can effectively solvate the polar functional groups without the competing hydrogen bond network of water, and can also interact favorably with the hydrophobic regions of the molecule. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method[3]. This method is reliable for even poorly soluble compounds[4].

Workflow for Shake-Flask Solubility Determination

Caption: Shake-Flask Method for Equilibrium Solubility.

Causality Behind Experimental Choices:

-

Excess Compound: Ensures that a saturated solution is achieved, which is the definition of equilibrium solubility[4].

-

Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility[5]. Measurements at both 25°C and 37°C can provide valuable data for storage and biopharmaceutical evaluation[6].

-

Agitation Time: Sufficient time (24-48 hours) is necessary to ensure that the system has reached thermodynamic equilibrium[3].

-

Phase Separation: Incomplete removal of solid particles is a common source of error, leading to an overestimation of solubility. Centrifugation or filtration are critical steps to obtain a clear supernatant for analysis[3].

-

Validated Analytical Method: The use of a specific and sensitive analytical method like HPLC-UV is essential for accurate quantification of the dissolved compound.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Chemical Shifts:

-

Aromatic Protons (C₆H₄): Two doublets are expected in the aromatic region (δ 6.5-8.0 ppm). The protons ortho to the amino group will be shifted upfield compared to those ortho to the benzamide group.

-

Amine Protons (NH₂): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration.

-

Amide Proton (NH): A triplet is expected due to coupling with the adjacent CH₂ group.

-

Ethyl Protons (CH₂): A quartet is expected due to coupling with the amide proton and the fluorine atoms of the CF₃ group.

Predicted ¹³C NMR Chemical Shifts:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm).

-

Carbonyl Carbon (C=O): A signal is expected around δ 165-175 ppm.

-

Ethyl Carbon (CH₂): A signal is expected around δ 40-50 ppm.

-

Trifluoromethyl Carbon (CF₃): A quartet is expected due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3300-3500 | Two bands, characteristic of a primary amine. |

| N-H Stretch (Amide) | 3200-3400 | A single band. |

| C=O Stretch (Amide) | 1630-1680 | A strong, sharp absorption. |

| C-F Stretch | 1000-1400 | Strong, multiple bands characteristic of the CF₃ group. |

| Aromatic C=C Stretch | 1450-1600 | Multiple bands. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 235.1. The fragmentation pattern would likely involve cleavage of the amide bond and the ethyl group.

Chromatographic Profile

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its quantification in various matrices.

Typical HPLC Method Parameters:

-

Column: A reversed-phase column (e.g., C18) is suitable for this compound due to its moderate lipophilicity.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic system (likely around 254 nm) would be appropriate.

Logical Flow for HPLC Method Development

Caption: HPLC Method Development Workflow.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a comprehensive experimental dataset is not yet publicly available, the predicted properties and detailed experimental protocols outlined herein offer a robust framework for researchers to initiate further investigation. The interplay of the aromatic amine, amide, and trifluoroethyl functionalities suggests a molecule with a nuanced profile that warrants empirical characterization to fully unlock its potential in drug development.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Retrieved from [Link]

-

Szolláth, R., Bárdos, V., Stifter-Mursits, M., Angi, R., & Mazák, K. (2025). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. ResearchGate. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved from [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2016). China Pharmacy. Retrieved from [Link]

Sources

A Technical Guide to 4-amino-N-(2,2,2-trifluoroethyl)benzamide: Properties, Synthesis, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 4-amino-N-(2,2,2-trifluoroethyl)benzamide, a fluorinated organic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering insights into its chemical properties, a robust synthetic protocol, and its applications as a building block in the design of novel therapeutics.

Introduction: The Strategic Role of Fluorination in Modern Drug Design

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The trifluoroethyl group, in particular, can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a valuable scaffold, combining the pharmacophoric elements of an aminobenzamide with the advantageous properties of the trifluoroethyl moiety. This guide delves into the core technical aspects of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | Not definitively assigned; may be identified by supplier-specific codes. A related structure is noted under CBNumber:CB81499663. | [1] |

| Molecular Formula | C₉H₉F₃N₂O | [1] |

| Molecular Weight | 218.18 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | - |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol (predicted) | - |

| Melting Point | Not reported | - |

Synthesis Protocol: A Reliable Route to this compound

The following is a detailed, two-step protocol for the synthesis of this compound, starting from commercially available 4-nitrobenzoyl chloride. This pathway is designed for high yield and purity, with each step being self-validating through clear reaction progression and product characterization.

Step 1: Synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

Causality: This initial step involves the formation of an amide bond between 4-nitrobenzoyl chloride and 2,2,2-trifluoroethylamine. The use of a base like triethylamine is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

-

Materials:

-

4-nitrobenzoyl chloride

-

2,2,2-trifluoroethylamine

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 2,2,2-trifluoroethylamine (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 4-nitro-N-(2,2,2-trifluoroethyl)benzamide as a solid.

-

Step 2: Reduction of the Nitro Group to an Amine

Causality: The final step is the reduction of the nitro group to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, offering high yields and straightforward purification.

-

Materials:

-

4-nitro-N-(2,2,2-trifluoroethyl)benzamide

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the 4-nitro-N-(2,2,2-trifluoroethyl)benzamide from Step 1 in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by column chromatography to achieve high purity.

-

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. The primary amino group offers a reactive handle for further functionalization, while the benzamide core and the trifluoroethyl group contribute to the overall pharmacological profile.

-

Scaffold for Kinase Inhibitors: The aminobenzamide core is a common feature in many kinase inhibitors. The amino group can be derivatized to interact with the hinge region of the kinase, a critical interaction for potent inhibition.

-

Precursor for Enzyme Inhibitors: This compound can be elaborated into inhibitors of various enzymes, where the trifluoroethyl group can enhance binding to hydrophobic pockets within the active site.

-

Building Block for Agrochemicals: The structural motifs present in this molecule are also relevant in the design of novel pesticides and herbicides.

Caption: Workflow for utilizing the core compound in drug discovery.

Sourcing and Procurement

Identifying a reliable supplier is critical for research and development activities. While this compound is a specialized chemical, several types of suppliers are likely to offer this compound or custom synthesis services.

| Supplier Type | Description |

| Specialty Chemical Suppliers | Companies focusing on research chemicals and building blocks for drug discovery. |

| Custom Synthesis Providers | Contract Research Organizations (CROs) that can synthesize specific molecules on demand. |

| Chemical Marketplaces | Online platforms that aggregate catalogs from multiple suppliers. |

Note: Due to the specialized nature of this compound, it is recommended to inquire directly with suppliers regarding availability, lead times, and purity specifications.

References

Sources

An In-depth Technical Guide on the Biological Activity of Trifluoroethyl Benzamide Derivatives

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1] Its unique structural properties allow for versatile modifications, leading to derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting effects.[1][2] The introduction of a trifluoroethyl group to this scaffold can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the diverse biological activities of trifluoroethyl benzamide derivatives, focusing on their mechanisms of action, quantitative evaluation, and the experimental protocols necessary for their assessment.

Key Biological Activities and Mechanisms of Action

Trifluoroethyl benzamide derivatives have demonstrated notable efficacy in several key areas of therapeutic interest.

Antimicrobial Activity

A significant body of research highlights the potential of benzamide derivatives as potent antimicrobial agents against a range of bacterial and fungal pathogens.[3]

Mechanism of Action: The precise mechanisms can vary depending on the specific derivative and the microbial species. However, several key pathways have been identified:

-

Disruption of Ergosterol Synthesis: In fungi, some benzamide derivatives interfere with the biosynthesis of ergosterol, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, cell death.[4][5] The 1,2,4-triazole benzamide derivative, TPB, has been shown to inhibit multiple enzymes in the ergosterol synthesis pathway, including ERG11 and ERG24.[4]

-

Inhibition of Essential Enzymes: Certain derivatives act as inhibitors of crucial microbial enzymes. For example, some have been found to target Sec14p, a major phosphatidylinositol/phosphatidylcholine transfer protein in yeast, which is essential for membrane trafficking.[6][7]

-

Dual-Target Mechanisms: Advanced derivatives may exhibit a dual-target mechanism of action. For instance, TPB not only inhibits ergosterol synthesis but also disrupts the function of adenine nucleotide transferase (ANT), leading to mitochondrial dysfunction and an accumulation of reactive oxygen species (ROS).[4]

Structure-Activity Relationship (SAR): Preliminary SAR studies indicate that the presence and position of substituents on the benzene ring significantly influence antifungal activity. For example, the inclusion of fluorine or chlorine atoms can enhance efficacy, while methoxy or trifluoromethyl groups may decrease it.[8]

Anticancer and Cytotoxic Activity

Benzamide derivatives are a promising class of compounds for cancer therapy, demonstrating cytotoxic effects against various cancer cell lines.[9]

Mechanism of Action:

-

Enzyme Inhibition: A primary mechanism is the inhibition of enzymes crucial for cancer cell survival and proliferation.

-

Histone Deacetylase (HDAC) Inhibition: Some benzamide derivatives, like Entinostat (MS-275), are known HDAC inhibitors. HDACs play a critical role in regulating gene expression, and their inhibition can lead to cell cycle arrest and apoptosis.[9]

-

Kinase Inhibition: Specific derivatives have been developed as potent inhibitors of kinases involved in oncogenic signaling pathways, such as the BRAFV600E mutant kinase found in melanoma.[10]

-

-

Induction of Apoptosis: By targeting key cellular pathways, these compounds can trigger programmed cell death in cancer cells.[9] For example, some derivatives have been shown to cause cell cycle arrest at the G1/S phase.[11]

Enzyme Inhibition

Beyond their antimicrobial and anticancer effects, trifluoroethyl benzamide derivatives are being investigated as inhibitors of other important enzyme classes.

-

Cholinesterase Inhibition: Derivatives have been synthesized that show dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[12]

-

Carbonic Anhydrase (CA) Inhibition: Certain benzamide-bearing sulfonamides have demonstrated potent inhibition of carbonic anhydrase isoforms, some of which are associated with tumors.[2]

Quantitative Data Summary

The potency of trifluoroethyl benzamide derivatives is typically quantified by metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial agents and the half-maximal inhibitory concentration (IC50) for cytotoxic or enzyme-inhibiting compounds.

Table 1: Antimicrobial Activity of Selected Benzamide Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 5a | Bacillus subtilis | 25 | 6.25 | [3] |

| 5a | Escherichia coli | 31 | 3.12 | [3] |

| 6b | Escherichia coli | 24 | 3.12 | [3] |

| 6c | Bacillus subtilis | 24 | 6.25 | [3] |

Table 2: Antifungal EC50 Values of Selected Benzamide Derivatives

| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |

| 6h | Alternaria alternata | 1.77 | [8] |

| 6k | (Broad Spectrum) | 0.98 - 6.71 | [8] |

| 6e | Alternaria solani | 1.90 | [8] |

| 6i | Alternaria solani | 2.00 | [8] |

Experimental Protocols for Activity Assessment

The evaluation of the biological activity of novel trifluoroethyl benzamide derivatives requires a systematic approach, employing a series of standardized in vitro assays.

General Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of a new benzamide derivative.

Caption: A general experimental workflow for the evaluation of benzamide derivatives.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

1. Preparation of Inoculum:

-

A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a sterile broth medium. This ensures a consistent starting concentration of microbes.

2. Compound Dilution Series:

-

A stock solution of the trifluoroethyl benzamide derivative is prepared in a suitable solvent (e.g., DMSO).

-

A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate using the appropriate broth medium. This creates a concentration gradient to test.

3. Inoculation:

-

Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Controls are essential:

-

Positive Control: Wells containing only the broth and inoculum (no compound) to ensure microbial growth.

-

Negative Control: Wells containing only broth to check for sterility.

-

Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound to ensure it has no inherent antimicrobial activity.

-

4. Incubation:

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria) to allow for microbial growth.

5. Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.[13]

1. Cell Seeding:

-

Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well.[13]

-

The plates are incubated for 24 hours to allow the cells to adhere.[9]

2. Compound Treatment:

-

Cells are treated with a serial dilution of the trifluoroethyl benzamide derivative for a specified period (e.g., 48-72 hours).

3. MTT Addition:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

4. Formazan Solubilization:

-

The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

5. Absorbance Measurement:

-

The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

6. IC50 Calculation:

-

The percentage of cell viability is plotted against the compound concentration, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated using non-linear regression analysis.

Conclusion and Future Directions

Trifluoroethyl benzamide derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and enzyme-inhibiting agents makes them attractive candidates for further drug development. Future research should focus on elucidating the precise mechanisms of action for novel derivatives, optimizing their structure-activity relationships to enhance potency and selectivity, and evaluating their in vivo efficacy and safety profiles. The continued exploration of this chemical scaffold holds significant potential for the discovery of new therapeutic agents to address unmet medical needs.

References

- N/A. (2024).

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025).

- N/A. (2024).

- Al-Ghamdi, S. et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment.

- N/A. (N/A). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader.

- N/A. (2019).

- N/A. (N/A). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. PubMed.

- N/A. (N/A). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.

- N/A. (N/A). Designing amide-linked benzamide derivatives based on the known Aβ....

- N/A. (N/A). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PubMed Central.

- N/A. (2014). Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties. PubMed.

- N/A. (N/A). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. MDPI.

- N/A. (N/A). 1,2,4-Triazole benzamide derivative TPB against Gaeumannomyces graminis var. tritici as a novel dual-target fungicide inhibiting ergosterol synthesis and adenine nucleotide transferase function. PubMed.

- N/A. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed.

- N/A. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp.

- N/A. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties | Request PDF.

- PubChem. (N/A). 3-(2,2,2-Trifluoroethyl)benzamide.

- PubChem. (N/A). 4-amino-2-fluoro-N-(2,2,2-trifluoroethyl)benzamide.

- N/A. (N/A). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO.

- N/A. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PubMed Central.

- BenchChem. (2025).

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,2,4-Triazole benzamide derivative TPB against Gaeumannomyces graminis var. tritici as a novel dual-target fungicide inhibiting ergosterol synthesis and adenine nucleotide transferase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. distantreader.org [distantreader.org]

- 12. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Trifluoroethyl Group: A Strategic Tool in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Among the various fluorinated motifs, the trifluoroethyl group (-CH₂CF₃) has emerged as a particularly valuable substituent for optimizing the physicochemical and pharmacological properties of bioactive molecules. Its unique electronic and steric characteristics allow medicinal chemists to fine-tune a compound's metabolic stability, lipophilicity, target binding affinity, and overall pharmacokinetic profile.[3][4] This guide provides a comprehensive overview of the multifaceted roles of the trifluoroethyl group in drug design, offering insights into its strategic application and the underlying mechanistic principles.

Physicochemical Properties and Their Implications

The trifluoroethyl group imparts a unique set of properties to a molecule, primarily driven by the high electronegativity of the fluorine atoms. These properties are instrumental in overcoming common challenges in drug development.

Metabolic Stability: Blocking Metabolic Hotspots

One of the most significant advantages of incorporating a trifluoroethyl group is the enhancement of metabolic stability.[5] The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3][5] By replacing a metabolically labile group, such as a methyl or ethyl group, with a trifluoroethyl group at a known site of metabolism, this metabolic pathway can be effectively blocked.[5][6] This "metabolic switching" strategy can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[5]

For instance, studies have shown that replacing a methyl group with a trifluoromethyl group can significantly reduce the number of metabolites formed and increase the in vitro half-life of a compound.[5][6] This is because the primary oxidative metabolic pathway is inhibited, limiting the formation of downstream metabolites.[5]

Lipophilicity: A Double-Edged Sword

The effect of the trifluoroethyl group on lipophilicity, often measured as the octanol-water partition coefficient (logP), is nuanced. While polyfluoroalkylation generally increases lipophilicity, the impact of the trifluoroethyl group is highly dependent on its position within the molecule.[7][8][9]

Trifluorination at the α-position to a functional group tends to strongly enhance lipophilicity.[7] However, when the trifluoroethyl group is further away from a polar functional group (β, γ, δ, or ε positions), the enhancement in lipophilicity is less pronounced and can even lead to a decrease in lipophilicity (making the compound more hydrophilic).[7] This is attributed to the strong inductive effect of the trifluoromethyl group, which can influence the acidity or basicity of nearby functional groups.[7] This ability to modulate lipophilicity allows for the fine-tuning of a drug candidate's solubility, permeability, and plasma protein binding.[8][10]

Modulation of pKa: Impact on Target Engagement and Off-Target Effects

The strong electron-withdrawing nature of the trifluoroethyl group can significantly influence the pKa of nearby acidic or basic functional groups.[4][11] For instance, the introduction of a trifluoroethyl group adjacent to an amine will decrease its basicity (lower its pKa).[11][12] This can be a crucial strategy to mitigate toxicity issues often associated with basic alkylamines, such as hERG inhibition and P-glycoprotein (P-gp) efflux.[11] By lowering the pKa, the proportion of the ionized form of the amine at physiological pH is altered, which can impact its interaction with off-target proteins and transporters.[11]

The Trifluoroethyl Group in Drug-Target Interactions

The unique properties of the trifluoroethyl group also play a direct role in how a drug molecule interacts with its biological target.

Hydrogen Bonding: A Surprising Donor

While the highly electronegative fluorine atoms might suggest the trifluoroethyl group would act as a hydrogen bond acceptor, it can also function as a weak hydrogen bond donor.[13][14] The C-H bonds in the CH₂ moiety are polarized by the adjacent CF₃ group, making them more acidic and capable of participating in hydrogen bonding interactions with electron-rich atoms in a protein's binding pocket.[15] This can contribute to enhanced binding affinity and selectivity.[3]

Conformational Control and Bioisosterism

The trifluoroethyl group can influence the conformational preferences of a molecule, which can be critical for optimal binding to a target.[4][16] It is often used as a bioisostere for other groups, such as the ethyl or ethoxy group, meaning it has a similar size and shape but different electronic properties.[17] This allows for the exploration of structure-activity relationships (SAR) and the optimization of ligand-receptor interactions.[18] For example, the N-trifluoroethyl motif is considered a useful bioisostere of the peptide bond, offering resistance to hydrolysis while maintaining a similar geometry.[11][12]

Synthetic Methodologies for Introducing the Trifluoroethyl Group

The successful application of the trifluoroethyl group in drug design relies on efficient and versatile synthetic methods for its incorporation into diverse molecular scaffolds. A variety of trifluoroethylation reagents and strategies have been developed.

Key Synthetic Approaches:

-

Nucleophilic Trifluoroethylation: This involves the use of reagents that deliver a nucleophilic "CH₂CF₃" species.

-

Electrophilic Trifluoroethylation: Reagents that act as a source of an electrophilic "CH₂CF₃" synthon are also widely used.[19]

-

Radical Trifluoroethylation: Free radical-based methods offer alternative pathways for introducing the trifluoroethyl group.[20]

-

From Trifluoroacetic Acid and its Derivatives: Trifluoroacetic acid is an affordable and stable source for the trifluoroethyl group in some synthetic transformations.[21]

-

Grignard Addition to Hemiaminal Ethers: This method provides a route to α-branched trifluoroethyl amines.[12]

The choice of method depends on the specific substrate and the desired position of the trifluoroethyl group. The development of new and more efficient trifluoroethylation reactions remains an active area of research in organic chemistry.[17]

Case Studies: The Trifluoroethyl Group in Action

The strategic use of the trifluoroethyl group is evident in numerous approved drugs and clinical candidates across various therapeutic areas.

-

Fluoxetine (Prozac): A classic example is the antidepressant fluoxetine, where the trifluoromethyl group on the aromatic ring enhances its lipophilicity, facilitating its penetration into the brain.[3]

-

Selinexor: This anticancer agent features two trifluoromethyl groups which contribute to its cytotoxic activity.[22]

-

Berotralstat: Used for the prophylaxis of hereditary angioedema attacks, this drug contains a trifluoromethyl group as a key pharmacophore.[22]

-

Ubrogepant: This migraine treatment incorporates trifluoromethyl groups to enhance its metabolic stability and binding affinity to the CGRP receptor.[3]

These examples highlight the diverse applications and significant impact of the trifluoroethyl group in developing successful therapeutic agents.

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is a standard method to assess the metabolic stability of a drug candidate.[5]

Objective: To determine the rate of metabolism of a test compound by liver microsomes.

Materials:

-

Test compound

-

Liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold stopping solution (e.g., acetonitrile with an internal standard)

-

96-well plate

-

Incubator (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare working solutions of the test compound and the NADPH regenerating system in phosphate buffer.

-

Incubation:

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding the ice-cold stopping solution. The 0-minute time point serves as the baseline.

-

Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the rate constant of metabolism, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.[5]

Visualizations

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]

- 13. A model for the interaction of trifluoroethanol with peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-amino-N-(2,2,2-trifluoroethyl)benzamide: Synthesis, Characterization, and Research Applications

Abstract

This technical guide provides a comprehensive overview of the research chemical 4-amino-N-(2,2,2-trifluoroethyl)benzamide, a compound of interest in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, this document synthesizes information from analogous structures and established chemical principles to offer a robust resource for researchers. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthesis and purification, and outline methods for its analytical characterization. Furthermore, this guide will explore potential mechanisms of action and research applications by drawing parallels with structurally related benzamides that have shown biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising scaffold in their work.

Introduction and Chemical Identity

This compound belongs to the benzamide class of compounds, which are prevalent in numerous pharmaceuticals and biologically active molecules. The structure is characterized by a central benzamide core with an amino group at the 4-position of the phenyl ring and a 2,2,2-trifluoroethyl group attached to the amide nitrogen. The presence of the trifluoroethyl moiety is of particular significance in medicinal chemistry, as the incorporation of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 4-amino substitution provides a handle for further chemical modification and is a common feature in compounds with diverse biological activities, including antibacterial and anticancer properties.[2][3]

Physicochemical Properties

While experimental data for this compound is not extensively published, its properties can be predicted based on its structure and data from similar compounds.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₉H₉F₃N₂O | Calculation |

| Molecular Weight | 234.18 g/mol | Calculation |

| Appearance | White to off-white solid | Analogy to other benzamides |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Limited solubility in water. | General solubility of aromatic amides |

| Melting Point | Not determined. Likely >150 °C. | Analogy to similar benzamides |

| pKa | The anilinic amine (4-amino group) is expected to be weakly basic. The amide proton is weakly acidic. | General chemical principles |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from 4-nitrobenzoyl chloride. This approach involves an initial amide bond formation followed by the reduction of the nitro group. This strategy is well-documented for the synthesis of various 4-aminobenzamides.[1][4][5][6]

Synthetic Workflow

The overall synthetic pathway is depicted below:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Nitrobenzoyl chloride

-

2,2,2-Trifluoroethylamine

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

10% Palladium on carbon (Pd/C)

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of N-(2,2,2-trifluoroethyl)-4-nitrobenzamide

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,2,2-trifluoroethylamine (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes. The formation of a precipitate (pyridinium hydrochloride) is expected.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2,2,2-trifluoroethyl)-4-nitrobenzamide. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude N-(2,2,2-trifluoroethyl)-4-nitrobenzamide from the previous step in ethanol. Add 10% Pd/C (5-10 mol%).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.[7][8][9][10]

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification Protocol

The crude product can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[11] Collect the crystals by filtration.

-

Column Chromatography: If recrystallization is not effective, purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[12]

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the trifluoroethyl group, and the amine protons. The aromatic protons will likely appear as two doublets in the aromatic region. The methylene protons will be a quartet due to coupling with the three fluorine atoms. The amine protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show signals for the carbonyl carbon, the aromatic carbons, and the two carbons of the trifluoroethyl group. The trifluoromethyl carbon will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoroethyl group.[13] It is expected to show a single triplet due to coupling with the adjacent methylene protons.

Predicted NMR Data (in CDCl₃):

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | ~7.5-7.7 | d | ~8.5 |

| ~6.6-6.8 | d | ~8.5 | |

| ~4.0-4.2 | q | ~9.0 | |

| ~3.8-4.0 | br s | - | |

| ¹⁹F | ~ -73 to -75 | t | ~9.0 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule.[2][14]

Expected FTIR Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amine and amide) |

| 1630-1660 | C=O stretching (amide I) |

| 1590-1620 | N-H bending (amide II) |

| 1100-1300 | C-F stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[3][15][16][17][18]

Expected Mass Spectrometry Data:

| Technique | Expected m/z |

| LC-MS (ESI+) | [M+H]⁺ at ~235.07 |

| HRMS (ESI+) | Calculated for C₉H₁₀F₃N₂O⁺: 235.0740, Found: ± 5 ppm |

Potential Mechanism of Action and Research Applications

While the specific biological activity of this compound has not been extensively reported, the benzamide scaffold is a "privileged structure" in medicinal chemistry. Structurally related compounds have shown a wide range of biological activities.

Caption: Potential research applications based on structural analogies.

-

Histone Deacetylase (HDAC) Inhibition: Many benzamide derivatives are known to be potent HDAC inhibitors, which are a class of anticancer agents.[3] The 4-amino group can act as a zinc-binding group, a key feature for HDAC inhibition.

-

DNA Methyltransferase (DNMT) Inhibition: Compounds with a 4-aminobenzamide core have been investigated as inhibitors of DNA methyltransferases, which are also important targets in cancer therapy.[16]

-

Antimicrobial Agents: The benzamide scaffold is present in a number of antibacterial and antifungal agents.[2]

-

Kinase Inhibition: The benzamide moiety is a common scaffold in the design of kinase inhibitors for various therapeutic areas.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a promising, yet underexplored, research chemical. This guide provides a foundational framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous compounds. The structural features of this molecule suggest its potential for a range of biological activities, making it a valuable tool for researchers in medicinal chemistry and drug discovery. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential.

References

-

Reduction of nitro compounds. In: Wikipedia. Accessed January 20, 2026. [Link]

-

Tabaeiaval, M., & Nasrollahzadeh, M. (2021). Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Scilit. [Link]

-

Kaya, M., et al. (2021). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv. [Link]

-

Maj, A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

-

Kralj, B., et al. (1993). Dissociation of proton-bound complexes and proton affinity of benzamides. Journal of the American Society for Mass Spectrometry. [Link]

-

Li, H., et al. (2022). Selective Catalytic Hydrogenation of Nitroarenes to Anilines. ResearchGate. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Mansoori, Y., et al. (2018). Mass spectrum of benzamide. ResearchGate. [Link]

-

Bakker, M. D., et al. (2013). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide precursors. ResearchGate. [Link]

-

Mekhemer, G. A. H., Aldayel, A. M., & El-Mekawy, A. A. H. (2013). FT–IR benzamide (1). ResearchGate. [Link]

- CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.

-

Simplified mass spectrum of benzamide. ResearchGate. [Link]

-

Lin, Y.-H., et al. (2012). FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. Physical Chemistry Chemical Physics. [Link]

-

Benzamide. NIST WebBook. National Institute of Standards and Technology. [Link]

- CN104193646A - Preparation method of p-aminobenzamide.

- CN104193646B - Preparation method of p-aminobenzamide.

-

FTIR spectrum of benzamide spot on a narrowband TLC plate. ResearchGate. [Link]

-

Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. Eureka | Patsnap. [Link]

-

Bo, S., et al. (2001). Synthesis and Characterization of Fluorescent Poly(aromatic amide) Dendrimers. The Journal of Organic Chemistry. [Link]

-

What is the best technique for amide purification? ResearchGate. [Link]

-

Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

-

Yu, B., et al. (2011). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of the American Chemical Society. [Link]

Sources

- 1. CN104193646A - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]

- 2. FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]

- 6. CN104193646B - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Reduction of Nitroarenes with Hydrogen Transfer Catalysis | Scilit [scilit.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Benzamide [webbook.nist.gov]

potential therapeutic targets of 4-amino-N-(2,2,2-trifluoroethyl)benzamide

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-amino-N-(2,2,2-trifluoroethyl)benzamide

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds. This guide focuses on this compound, a molecule that combines the versatile benzamide core with a trifluoroethyl group—a moiety known to enhance metabolic stability, lipophilicity, and target binding affinity.[1][2] While direct pharmacological data on this specific compound is not yet available in the public domain, its structural features suggest several promising avenues for therapeutic intervention. This document provides a series of evidence-based hypotheses for its potential biological targets and outlines detailed experimental workflows for their validation. It is intended to serve as a comprehensive roadmap for researchers and drug development professionals seeking to elucidate the therapeutic potential of this and similar molecules.

Introduction: Rationale for Investigation

The pursuit of novel therapeutics often begins with the identification of chemical scaffolds that offer both a high potential for biological activity and favorable pharmacokinetic properties. This compound is a prime candidate for such investigation, predicated on two key structural components:

-

The Benzamide Core: Benzamide derivatives are known to exhibit a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects.[3][4][5][6] This versatility suggests that the core structure can be readily adapted to interact with a variety of biological targets.

-

The Trifluoroethyl Group: The strategic incorporation of trifluoromethyl groups is a well-established strategy in modern drug design.[7][8] This is due to the unique properties conferred by the C-F bond, which is the strongest in organic chemistry.[1] The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation, increase a molecule's lipophilicity to improve membrane permeability, and contribute to stronger binding interactions with target proteins.[1][2][9]

Given this structural pedigree, we hypothesize that this compound has the potential to engage with one or more key cellular pathways implicated in disease. The following sections will explore these hypotheses in detail, providing the scientific rationale and a clear experimental framework for target identification and validation.

Hypothesis I: Anticancer Activity via Histone Deacetylase (HDAC) Inhibition

Scientific Rationale: Epigenetic modifications play a crucial role in the development and progression of cancer. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes. Inhibitors of HDACs have emerged as a promising class of anticancer agents. Notably, several benzamide derivatives have been identified as HDAC inhibitors. For instance, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide has been shown to be a potent inhibitor of HDAC3, a class I HDAC.[10][11] The structural similarity of our compound of interest to known benzamide-based HDAC inhibitors makes this a compelling starting point for investigation.

Experimental Validation Workflow:

A. In Vitro Enzymatic Assays: The initial step is to determine if this compound directly inhibits HDAC activity.

-

Protocol: Fluorometric HDAC Activity Assay

-

Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2.

-

Dispense recombinant human HDAC enzymes (a panel including HDAC1, 2, 3, and 6 to assess class I and IIb selectivity) into a 96-well plate.

-

Add a range of concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells. Include a known HDAC inhibitor (e.g., SAHA) as a positive control and DMSO as a vehicle control.

-

Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubate at 37°C for 1 hour.

-

Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate.

-

Measure fluorescence intensity using a plate reader (excitation/emission ~360/460 nm).

-

Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

-

B. Cell-Based Target Engagement Assays: To confirm that the compound affects HDAC activity in a cellular context, we will measure the acetylation status of known HDAC substrates.

-

Protocol: Western Blot for Acetylated Histones and Tubulin

-

Culture a relevant cancer cell line (e.g., HepG2, HCT116) in appropriate media.

-

Treat the cells with varying concentrations of this compound for 18-24 hours.

-

Lyse the cells and extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against acetylated histone H3 (Ac-H3), acetylated histone H4 (Ac-H4), and acetylated α-tubulin (as a marker for HDAC6 inhibition).

-

Use antibodies against total H3, total α-tubulin, and GAPDH as loading controls.

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities to determine the dose-dependent increase in protein acetylation.

-

C. Downstream Functional Assays: HDAC inhibition should lead to cell cycle arrest and apoptosis in cancer cells.

-

Protocol: Cell Cycle Analysis and Apoptosis Assay

-

For cell cycle analysis, treat cancer cells with the compound for 24-48 hours. Fix the cells in ethanol, stain with propidium iodide (PI), and analyze by flow cytometry.

-

For apoptosis analysis, treat cells for 48-72 hours. Stain with Annexin V-FITC and PI and analyze by flow cytometry to quantify early and late apoptotic cells.

-

Data Presentation:

| Assay | Parameter | Expected Outcome for a Positive Result |

| In Vitro HDAC Assay | IC50 (µM) | Potent inhibition of one or more HDAC isoforms (ideally in the sub-micromolar range). |

| Western Blot | Fold-change in acetylation | Dose-dependent increase in acetylated H3, H4, or α-tubulin. |

| Cell Cycle Analysis | % of cells in G2/M phase | Accumulation of cells in the G2/M phase. |

| Apoptosis Assay | % of apoptotic cells | Significant increase in Annexin V-positive cells. |

Visualizing the Hypothesized Mechanism:

Caption: Hypothesized mechanism of HDAC inhibition.

Hypothesis II: Neuromodulatory Activity via Dopamine Receptor Antagonism

Scientific Rationale: Substituted benzamides are a well-established class of atypical antipsychotics that exert their therapeutic effects by modulating dopamine receptors. Compounds like amisulpride and sulpiride are known to be selective antagonists of dopamine D2 and D3 receptors.[4] These drugs are used to treat schizophrenia and dysthymia.[4] The core benzamide structure is crucial for this activity. Given that this compound shares this core scaffold, it is plausible that it could also interact with dopamine receptors, suggesting potential applications in neuropsychiatric disorders.

Experimental Validation Workflow:

A. In Vitro Receptor Binding Assays: The primary test is to determine if the compound can bind to dopamine receptors.

-

Protocol: Radioligand Binding Assay

-

Prepare cell membrane homogenates from cells expressing human dopamine D2 and D3 receptors.

-

Incubate the membranes with a specific radioligand (e.g., [3H]-Spiperone for D2, [3H]-7-OH-DPAT for D3) in the presence of a range of concentrations of this compound.

-